N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide
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Overview
Description
N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a hydrazinecarbothioamide group attached to a phenyl ring substituted with fluoro and trifluoromethyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride
Uniqueness
N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide stands out due to its unique combination of hydrazinecarbothioamide group with fluoro and trifluoromethyl substitutions. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6F4N2S
- Molecular Weight : 238.21 g/mol
- CAS Number : 1263376-38-0
This compound features a hydrazinecarbothioamide structure, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study showed that related thiourea derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells, indicating strong antitumor potential .
- Antimicrobial Properties : The presence of electron-withdrawing groups like trifluoromethyl and fluorine enhances the antimicrobial activity of hydrazine derivatives. These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance, such as carbonic anhydrases and various kinases .
Biological Activity Data
Activity Type | IC50 (µM) | Cell Line/Organism | Reference |
---|---|---|---|
Antitumor | 1.61 | HCT-15 (colon carcinoma) | |
Antimicrobial | <10 | Various Gram-positive bacteria | |
Enzyme Inhibition | 23.30 | Carbonic Anhydrase III |
Case Studies
- Antitumor Efficacy in Colon Cancer : A study investigated the efficacy of various hydrazine derivatives against HCT-15 cells, revealing that modifications in the phenyl ring significantly enhanced cytotoxicity. The introduction of trifluoromethyl groups was particularly effective in increasing activity .
- Antibacterial Activity Assessment : Research on related thiourea compounds demonstrated their effectiveness against resistant bacterial strains, with some derivatives showing superior antibacterial properties compared to conventional antibiotics .
- Structure-Activity Relationship (SAR) : The SAR studies highlighted that the presence of electron-withdrawing groups on the phenyl ring is crucial for enhancing biological activity. Compounds with multiple fluorine substitutions exhibited improved potency against cancer cells and bacteria .
Properties
Molecular Formula |
C8H7F4N3S |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
1-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H7F4N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16) |
InChI Key |
KWNZINGIWXHGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)F |
Origin of Product |
United States |
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